molecular formula C5H2Br2FN B1324267 2,3-Dibromo-5-fluoropyridine CAS No. 878207-82-0

2,3-Dibromo-5-fluoropyridine

Cat. No.: B1324267
CAS No.: 878207-82-0
M. Wt: 254.88 g/mol
InChI Key: ASHZMYYXNMJUDZ-UHFFFAOYSA-N
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Description

2,3-Dibromo-5-fluoropyridine is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyridine ring.

Future Directions

The future directions for 2,3-Dibromo-5-fluoropyridine and similar compounds involve further exploration of their synthesis and applications. There is a growing interest in fluoropyridines due to their interesting and unusual physical, chemical, and biological properties . They have potential applications in various fields, including medicinal chemistry and agriculture .

Biochemical Analysis

Biochemical Properties

2,3-Dibromo-5-fluoropyridine plays a significant role in various biochemical reactions due to its ability to interact with different biomolecules. It is known to participate in substitution reactions, where it can replace other substituents on aromatic rings. This compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 can lead to the formation of reactive intermediates, which may further react with other biomolecules, including proteins and nucleic acids .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs). These pathways are crucial for regulating cell growth, differentiation, and apoptosis. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, its interaction with cytochrome P450 can result in the inhibition of the enzyme’s catalytic function, affecting the metabolism of other compounds. Furthermore, this compound can induce changes in gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that this compound can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity. Studies have reported threshold effects, where a certain dosage level must be reached before significant biological effects are observed. High doses of this compound have been associated with toxic effects, including liver and kidney damage, as well as alterations in hematological parameters .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by other enzymes. The compound’s metabolism can affect metabolic flux, altering the levels of different metabolites within the cell. Additionally, this compound can interact with cofactors such as nicotinamide adenine dinucleotide phosphate (NADPH), which is essential for the activity of many metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, its accumulation in the liver can enhance its metabolism by hepatic enzymes, while its presence in other tissues may lead to different biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the endoplasmic reticulum can facilitate its interaction with cytochrome P450 enzymes, while its presence in the nucleus can influence gene expression by interacting with DNA and transcription factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-5-fluoropyridine can be synthesized through the bromination of 5-fluoropyridineThis can be achieved by reacting 5-fluoropyridine with bromine under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale bromination reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of appropriate solvents and catalysts can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-5-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further utilized in the synthesis of more complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dibromo-5-fluoropyridine is unique due to the specific positioning of bromine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and properties. This uniqueness makes it a valuable intermediate in the synthesis of various organic compounds and enhances its utility in scientific research .

Properties

IUPAC Name

2,3-dibromo-5-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHZMYYXNMJUDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628596
Record name 2,3-Dibromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878207-82-0
Record name 2,3-Dibromo-5-fluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromo-5-fluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

At 60° C., 3-bromo-5-fluoro-pyridin-2-ylamine (56) (1.91 g, 0.01 mol) was dissolved in 48% hydrobromic acid (30 mL). After cooling to −5° C., bromine (3.24 g, 0.02 mol) was added dropwise over 5 min. A solution of sodium nitrite (1.01 g, 0.02 mol) in water (3 mL) was then added at a rate to keep the temperature of the reaction mixture between −5° C. and 0° C. When finished, the temperature was allowed to reach 25° C. The bromine was reduced with an excess of solid sodium sulfite, and the reaction mixture was extracted with EtOAc (3×50 mL). The combined organic extracts were washed with water (30 mL), brine (30 mL), dried over Na2SO4 and filtered. The filtrate was evaporated in vacuo and the residue was purified by flash column chromatography on silica gel (10% to 20% EtOAc in petroleum ether) to give 2,3-dibromo-5-fluoro-pyridine (57) (1.27 g, 5.0 mmol, 50% yield) as a yellow solid.
Quantity
1.91 g
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30 mL
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3.24 g
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1.01 g
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reactant
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3 mL
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